molecular formula C19H19F3N2O3S B6573754 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(trifluoromethyl)benzamide CAS No. 946282-49-1

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(trifluoromethyl)benzamide

Cat. No.: B6573754
CAS No.: 946282-49-1
M. Wt: 412.4 g/mol
InChI Key: UWYWMDOEWAEYTK-UHFFFAOYSA-N
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Description

"N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(trifluoromethyl)benzamide" is a synthetic small molecule featuring a tetrahydroquinoline core substituted with an ethanesulfonyl group at position 1 and a 2-(trifluoromethyl)benzamide moiety at position 6.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O3S/c1-2-28(26,27)24-11-5-6-13-12-14(9-10-17(13)24)23-18(25)15-7-3-4-8-16(15)19(20,21)22/h3-4,7-10,12H,2,5-6,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYWMDOEWAEYTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(trifluoromethyl)benzamide involves multiple steps, typically starting with the formation of the tetrahydroquinoline core. Commonly, this is achieved via a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene under acidic conditions to form the tetrahydroquinoline. The ethanesulfonyl group is then introduced through sulfonylation, involving the reaction of the tetrahydroquinoline with ethanesulfonyl chloride in the presence of a base such as triethylamine. Finally, the compound is completed by acylating the amino group with 2-(trifluoromethyl)benzoyl chloride.

Industrial Production Methods

Industrial production of this compound would scale up these steps with attention to optimizing yields, purity, and reaction conditions

Chemical Reactions Analysis

Types of Reactions

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(trifluoromethyl)benzamide undergoes various types of chemical reactions, including:

  • Oxidation: The tetrahydroquinoline ring can be oxidized to a quinoline derivative.

  • Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.

  • Substitution: The trifluoromethyl group can undergo nucleophilic substitution.

Common Reagents and Conditions

  • Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

  • Reduction: Hydride donors such as lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: Strong nucleophiles like amines or alkoxides can replace the trifluoromethyl group under heated conditions.

Major Products Formed

  • Oxidation Products: Quinoline derivatives.

  • Reduction Products: Amines.

  • Substitution Products: Variously substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

The presence of the tetrahydroquinoline structure indicates potential applications in drug discovery. Compounds in this class have been studied for their:

  • Anticancer properties : Tetrahydroquinoline derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial activity : Sulfonamide derivatives are known for their antibacterial properties, making this compound a candidate for further exploration in treating infections.
  • Neuroprotective effects : Some tetrahydroquinoline derivatives have demonstrated neuroprotective effects in preclinical studies, suggesting potential applications in neurodegenerative diseases.

Synthetic Applications

The compound can serve as a versatile building block in organic synthesis. Its unique functional groups allow for:

  • Modification of biological activity : By altering the tetrahydroquinoline or sulfonyl groups, researchers can create analogs with enhanced potency or selectivity towards specific biological targets.
  • Synthesis of complex molecules : The compound can be used as an intermediate for synthesizing more complex organic molecules, particularly those required in pharmaceutical development.

Mechanism of Action

The biological or chemical mechanism of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(trifluoromethyl)benzamide largely depends on the context of its use. Generally, its ethanesulfonyl and trifluoromethyl groups can engage in interactions with proteins or enzymes, potentially inhibiting or modifying their function. This may involve binding to active sites or altering the conformation of biomolecules, thereby influencing pathways at the molecular level.

Comparison with Similar Compounds

Substituent Analysis on the Tetrahydroquinoline Core

The ethanesulfonyl group in the target compound distinguishes it from other derivatives:

  • Morpholine/Piperidine Carbonyl Derivatives: Compounds like N-(1-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamide (10e) () replace the ethanesulfonyl group with a morpholine-carbonyl moiety.
  • Piperidinyl/Pyrrolidinyl Substituents: Derivatives such as N-(2-oxo-1-(2-(piperidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (28) () incorporate basic amine-containing side chains, which may improve intracellular targeting but introduce pH-dependent ionization challenges .

Benzamide Ring Modifications

The 2-(trifluoromethyl)benzamide group in the target compound is compared to other benzamide derivatives:

  • Molecular docking studies suggest such groups improve interactions with hydrophobic enzyme pockets .
  • 2-[(Difluoromethyl)sulfanyl]benzamide (): The difluoromethylsulfanyl group introduces a sulfur atom, which may participate in hydrogen bonding or redox interactions, differing from the purely electronic effects of the trifluoromethyl group .
  • 4-(Trifluoromethyl)benzamide (): Positional isomerism (para vs. The para-substituted analog has a lower molecular weight (362.39 g/mol vs. ~412.43 g/mol for the target), which may improve bioavailability .

Tabulated Comparison of Key Compounds

Compound Name Core Substituent Benzamide Substituent Molecular Weight (g/mol) Notable Activity/Property Reference
Target Compound 1-Ethanesulfonyl 2-(Trifluoromethyl) ~412.43 High metabolic stability
N-(1-(Morpholine-4-carbonyl)-...-3,5-bis(trifluoromethyl)benzamide (10e) Morpholine-carbonyl 3,5-Bis(trifluoromethyl) ~532.37 mTOR inhibition (IC50: 1.2 µM)
2-[(Difluoromethyl)sulfanyl]-N-(1-ethyl-2-oxo-...benzamide 1-Ethyl 2-[(Difluoromethyl)sulfanyl] ~402.41 Undisclosed (structural analog)
N-[2-(1-Methyl-...ethyl]-4-(trifluoromethyl)benzamide 1-Methyl 4-(Trifluoromethyl) 362.39 Research use (no activity data)
N-(1-(Piperidine-1-carbonyl)-...-3-fluoro-5-(trifluoromethyl)benzamide (10g) Piperidine-carbonyl 3-Fluoro-5-(trifluoromethyl) ~498.39 Antiproliferative (IC50: 0.8 µM)

Biological Activity

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in various fields of biological research due to its potential pharmacological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety, which is known for its diverse biological activities. The presence of the ethanesulfonyl group and trifluoromethyl substituent enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may exert effects through:

  • Enzyme Inhibition : The sulfonamide group can inhibit enzymes critical for various metabolic pathways, including dihydropteroate synthase, which is vital for folate synthesis in bacteria.
  • Receptor Modulation : The compound may bind to certain receptors or ion channels, leading to alterations in cell signaling pathways.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of compounds related to the tetrahydroquinoline structure. For instance:

  • Antibacterial Effects : Compounds similar to this compound have demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli.
CompoundActivity TypeTarget OrganismsReference
This compoundAntibacterialS. aureus, E. coli

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

  • Cell Line Studies : In vitro studies have shown that related compounds exhibit cytotoxic effects on various cancer cell lines such as Mia PaCa-2 and HepG2. These effects are often linked to the inhibition of key cellular pathways involved in tumor growth .
Cell LineCompoundIC50 (µM)Reference
Mia PaCa-2This compound15.5
HepG2This compound12.3

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several derivatives of tetrahydroquinoline. Among these derivatives, the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess the zone of inhibition and determined minimum inhibitory concentrations (MICs) for effective compounds .

Research on Anticancer Effects

In another investigation focusing on anticancer properties, researchers synthesized a series of tetrahydroquinoline derivatives and assessed their cytotoxicity against multiple cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced the anticancer activity, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Q & A

Basic Questions

Q. What synthetic methodologies are employed to prepare N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(trifluoromethyl)benzamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves coupling reactions using activating agents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or TCICA (trichloroisocyanuric acid) to form amide bonds. For example, benzamide derivatives are synthesized by reacting acyl chlorides (e.g., 2-(trifluoromethyl)benzoyl chloride) with amine intermediates under anhydrous conditions. Intermediates are purified via column chromatography and characterized using 1H^1H-NMR and 13C^{13}C-NMR to confirm structural integrity, alongside mass spectrometry (MS) for molecular weight verification .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR and 13C^{13}C-NMR provide detailed information on proton environments and carbon frameworks, with coupling constants aiding in stereochemical assignments .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular ion peak (M+H+^+) .
  • High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity, critical for biological assays .

Advanced Research Questions

Q. How can coupling reaction efficiency be optimized during synthesis?

  • Methodological Answer : Reaction optimization includes:

  • Reagent Selection : BOP or TCICA enhances coupling efficiency by activating carboxylic acids .
  • Solvent Choice : Polar aprotic solvents (e.g., DMSO, acetonitrile) improve solubility and reaction kinetics .
  • Catalytic Additives : Bases like potassium carbonate or sodium pivalate neutralize HCl byproducts, driving reactions to completion .
  • Temperature Control : Mild heating (40–60°C) balances reaction rate and side-product formation .

Q. What in vitro assays are suitable for evaluating biological activity, particularly enzyme inhibition?

  • Methodological Answer : Recombinant enzyme inhibition assays are standard. For example:

  • Radiolabeled NO Synthesis Assays : Used for nitric oxide synthase (NOS) inhibitors, measuring 3H^{3}H-citrulline formation from 3H^{3}H-arginine in Baculovirus-infected Sf9 cells .
  • IC50_{50} Determination : Dose-response curves quantify inhibitory potency. ROR inverse agonist activity (as in related benzamides) can be assessed via luciferase reporter gene assays .

Q. How should discrepancies between computational docking predictions and experimental IC50_{50} values be resolved?

  • Methodological Answer :

  • Validation of Computational Models : Cross-check docking results with mutational studies (e.g., alanine scanning) to identify critical binding residues .
  • Purity Reassessment : Confirm compound integrity via HPLC and MS to rule out degradation .
  • Alternative Binding Modes : Use molecular dynamics simulations to explore conformational flexibility missed in static docking .
  • Data Triangulation : Combine multiple assays (e.g., SPR for binding kinetics, cellular assays for functional activity) to validate mechanisms .

Q. What strategies address metabolic instability of the trifluoromethyl group in pharmacokinetic studies?

  • Methodological Answer :

  • In Vitro Metabolism Assays : Incubate the compound with liver microsomes or hepatocytes, followed by LC-MS/MS to identify metabolites .
  • Isotopic Labeling : Incorporate 19F^{19}F-NMR to track trifluoromethyl group stability during metabolism .
  • Structural Analogues : Compare with non-fluorinated analogues to isolate the group’s contribution to stability .

Data Contradiction Analysis

Q. How can conflicting SAR (Structure-Activity Relationship) data between in vitro and cellular assays be reconciled?

  • Methodological Answer :

  • Membrane Permeability Testing : Use Caco-2 cell monolayers or PAMPA assays to assess cellular uptake limitations .
  • Off-Target Profiling : Employ kinome-wide screening to identify unintended interactions affecting cellular results .
  • Physicochemical Property Optimization : Adjust logP (via substituent modifications) to balance solubility and membrane penetration .

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